molecular formula C4H2O6S B8470875 Sulfomaleic anhydride CAS No. 40336-85-4

Sulfomaleic anhydride

Cat. No. B8470875
Key on ui cas rn: 40336-85-4
M. Wt: 178.12 g/mol
InChI Key: VTNBTUFKJGHHSM-UHFFFAOYSA-N
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Patent
US05488146

Procedure details

Sulfur trioxide reacts with maleic anhydride to afford sulfo maleic anhydride (SMA) according to the following reaction scheme: ##STR4##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[S:1](=[O:4])(=[O:3])=[O:2].[C:5]1(=[O:11])[O:10][C:8](=[O:9])[CH:7]=[CH:6]1>>[S:1]([C:7]1[C:8]([O:10][C:5](=[O:11])[CH:6]=1)=[O:9])([OH:4])(=[O:3])=[O:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(\C=C/C(=O)O1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
S(=O)(=O)(O)/C=1/C(=O)OC(\C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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